molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-69-7

2-(Furan-2-yl)imidazo[1,2-b]pyridazine

Cat. No.: B1341106
CAS No.: 951625-69-7
M. Wt: 185.18 g/mol
InChI Key: ZOWMZLMKRQUFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazo[1,2-b]pyridazine core with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

2-(Furan-2-yl)imidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as PI3K and mTOR, which are crucial in cell signaling pathways . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes such as proliferation and survival. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, such as IL-17A, making it a potential candidate for treating autoimmune diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anti-proliferative activity, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 . It induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins like AKT and S6 . These actions result in the suppression of cell growth and proliferation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PI3K/mTOR signaling pathway . By binding to the active sites of PI3K and mTOR, this compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound acts as an IL-17A inhibitor, blocking the interaction between IL-17A and its receptor, which is crucial for inflammatory responses . This inhibition can mitigate chronic inflammation and tissue damage associated with autoimmune diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged anti-proliferative effects in cancer cell lines . The compound’s efficacy may diminish over time due to potential adaptive responses by the cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been reported . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of this compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by factors such as lipophilicity and the presence of targeting signals. The accumulation of this compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of specific targeting signals or post-translational modifications can direct this compound to particular subcellular compartments, enhancing its efficacy. For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine core .

Scientific Research Applications

Comparison with Similar Compounds

2-(Furan-2-yl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:

Uniqueness

The presence of the furan ring in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWMZLMKRQUFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.